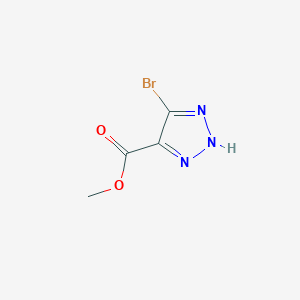
Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate” is a chemical compound with the CAS Number: 1427475-25-9 . It has a molecular weight of 206 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI Code for “this compound” is1S/C4H4BrN3O2/c1-10-4(9)2-3(5)7-8-6-2/h1H3,(H,6,7,8) . Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored at 4°C .科学的研究の応用
Synthesis of Novel Compounds
A significant application of Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate is in the synthesis of novel compounds. Studies have demonstrated its utility in generating diverse chemical structures with potential biological activities. For instance, novel pyridyl–pyrazole-3-one derivatives were synthesized, showcasing a method that leverages solvent and copper ion-induced reactions. These compounds exhibited selective cytotoxicity against tumor cell lines without harming normal liver cells, suggesting potential in cancer research (Q. Huang et al., 2017).
Physicochemical Properties
Research has also focused on the physicochemical properties of derivatives related to this compound. For example, the properties of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols were explored, with findings indicating significant antibacterial activity against a range of microorganisms. This study highlights the chemical versatility and potential for developing antimicrobial agents (2020).
Biological Applications
Furthermore, the biological implications of compounds derived from this compound have been investigated. The study of the mechanism and inhibiting efficiency of triazole derivatives on mild steel corrosion in acidic media provides insight into potential industrial applications, including corrosion inhibition (M. Lagrenée et al., 2002).
Supramolecular Interactions
The supramolecular interactions of 1,2,3-triazoles, derived from this compound, have been thoroughly examined, revealing their versatility in complexation, anion recognition, and as building blocks in coordination chemistry. These studies underscore the broad utility of 1,2,3-triazoles in supramolecular and coordination chemistry, going beyond traditional applications in click chemistry (B. Schulze & U. Schubert, 2014).
Environmental and Corrosion Studies
Lastly, environmental and corrosion studies have also benefited from the use of triazole derivatives. Investigations into the adsorption of triazole derivatives on metal surfaces in corrosive environments provide valuable insights for the development of more effective corrosion inhibitors, which is crucial for extending the lifespan of metal structures in harsh conditions (D. S. Chauhan et al., 2019).
Safety and Hazards
The safety information available indicates that this compound should be handled with caution. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .
特性
IUPAC Name |
methyl 5-bromo-2H-triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c1-10-4(9)2-3(5)7-8-6-2/h1H3,(H,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGXTPMJNKWAHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNN=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{[(2E)-3-phenylprop-2-enoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B2671224.png)
![N'-[(1Z)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]benzohydrazide](/img/structure/B2671227.png)
![[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B2671228.png)
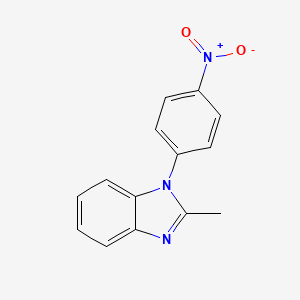
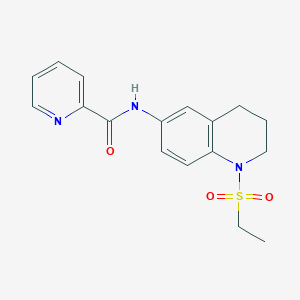
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2671234.png)
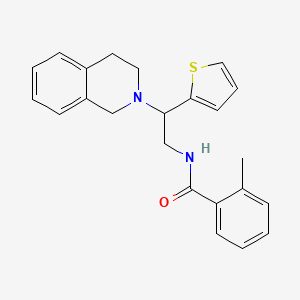
![2-[[1-[(2-Methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2671238.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2671240.png)
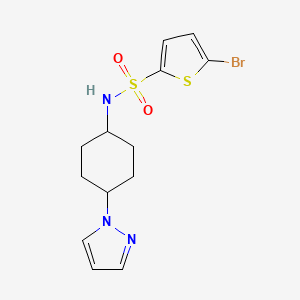
![(2As,8bR)-1,2,2a,3,4,8b-hexahydronaphtho[1,2-b]azete](/img/structure/B2671242.png)
![2-[(E)-2-(2-chloropyridin-3-yl)ethenyl]-6-methoxy-1,3-benzothiazole](/img/structure/B2671243.png)
![N-(4-acetylphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2671244.png)

